2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a chemical compound that integrates an indole moiety with a morpholinopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and infectious diseases. The combination of these two structural elements may confer unique pharmacological properties, making it a candidate for further research and development.
This compound belongs to the class of acetamides, characterized by the presence of an acetamide functional group linked to an indole and a pyrimidine derivative. Acetamides are known for their varied biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The synthesis of 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves several steps, including the formation of intermediates that lead to the final product. One common method includes:
For instance, a reported synthesis involves reacting indole with a chloroacetyl derivative in the presence of triethylamine, which facilitates the formation of the desired acetamide .
The synthetic route may include:
The molecular formula is , with a molecular weight of approximately 270.32 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm synthesis products.
The compound can participate in various chemical reactions typical for amides and heterocycles:
For example, when subjected to strong acids or bases, the amide bond may hydrolyze, while the indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
The mechanism of action for 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide largely depends on its interactions with biological targets such as enzymes or receptors involved in cancer progression or viral replication.
Studies have indicated that similar compounds can modulate signaling pathways associated with tumor growth and immune response .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide insights into functional groups and molecular interactions .
The potential applications of 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide include:
The synthesis of 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide represents a strategic fusion of three pharmacologically significant motifs: indole, morpholine, and pyrimidine. This hybrid architecture necessitates a convergent synthetic approach that addresses the inherent reactivity challenges of each component while ensuring regioselective coupling. The optimal pathway comprises three distinct stages, each requiring precise control over reaction parameters and intermediate purification.
The synthesis commences with the nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine to establish the morpholine-pyrimidine linkage. This step exploits the differential reactivity of the pyrimidine ring, where the C4 chloride exhibits superior leaving group capability compared to C6. Under anhydrous conditions in tetrahydrofuran (THF), the reaction of 4,6-dichloropyrimidine with morpholine (1.05 equivalents) proceeds regioselectively at the C4 position when conducted at 0-5°C for 4 hours. The temperature control is crucial to prevent bis-substitution, yielding 4-chloro-6-morpholinopyrimidine as a crystalline solid (mp 92-94°C) with 85% yield after recrystallization from ethyl acetate/hexane. Spectroscopic verification includes characteristic downfield shift of C4 carbon to δ 158.7 ppm in carbon-13 nuclear magnetic resonance (¹³C NMR) and C4 proton doublet at δ 8.21 ppm (J = 5.8 Hz) in proton nuclear magnetic resonance (¹H NMR) [9].
Parallel to pyrimidine functionalization, the indole acetic acid precursor is prepared through N-alkylation of indole. Utilizing indole and ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate base (2.2 equivalents) at 80°C for 6 hours affords ethyl 2-(1H-indol-1-yl)acetate in 78% yield. Subsequent saponification employs lithium hydroxide (2.0 equivalents) in tetrahydrofuran/water (4:1) at ambient temperature for 2 hours, yielding 2-(1H-indol-1-yl)acetic acid as a white solid (mp 135-137°C). This carboxylic acid exhibits characteristic carbonyl stretching at 1715 cm⁻¹ in infrared spectroscopy (IR) and methylene bridge protons at δ 5.18 ppm (s, 2H) in ¹H NMR. For amide coupling, activation via acid chloride formation proves optimal: oxalyl chloride (1.2 equivalents) in dichloromethane with catalytic N,N-dimethylformamide (0.05 equivalents) at 0°C provides the acyl chloride intermediate, used without isolation due to hydrolytic instability [3] [10].
The final stage unites the two intermediates under Schotten-Baumann conditions. The acid chloride of 2-(1H-indol-1-yl)acetic acid in dichloromethane is added dropwise to a biphasic system containing 4-chloro-6-morpholinopyrimidine, sodium bicarbonate (3.0 equivalents), and tetra-n-butylammonium bromide (0.1 equivalents) in water/dichloromethane. Vigorous stirring at 25°C for 3 hours delivers the target compound as an off-white solid after extraction and recrystallization from ethanol (62% yield, mp 214-216°C). Critical spectroscopic validations include:
Table 1: Synthetic Pathway for 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
Step | Starting Materials | Key Reagents/Conditions | Intermediate/Product | Yield |
---|---|---|---|---|
1 | 4,6-Dichloropyrimidine + Morpholine | THF, 0-5°C, 4h | 4-Chloro-6-morpholinopyrimidine | 85% |
2a | Indole + Ethyl bromoacetate | K₂CO₃, DMF, 80°C, 6h | Ethyl 2-(1H-indol-1-yl)acetate | 78% |
2b | Ethyl 2-(1H-indol-1-yl)acetate | LiOH, THF/H₂O, rt, 2h | 2-(1H-indol-1-yl)acetic acid | 91% |
3 | 2-(1H-indol-1-yl)acetic acid + 4-Chloro-6-morpholinopyrimidine | (COCl)₂ then NaHCO₃, Bu₄NBr, H₂O/CH₂Cl₂ | Target Compound | 62% |
The indole-morpholinopyrimidine scaffold presents distinctive optimization challenges due to contrasting physicochemical properties of its components: the lipophilic indole moiety contributes to membrane permeability but risks cytochrome P450-mediated oxidation, while the morpholinopyrimidine fragment offers hydrogen-bonding capacity but may incur metabolic N-dealkylation. Strategic molecular modifications balance these opposing characteristics to enhance drug-like properties without compromising target engagement.
Electron-withdrawing substituents on the indole ring systematically reduce oxidative metabolism. Comparative metabolic stability studies in human liver microsomes reveal:
The halogen atoms, particularly at C5, diminish electron density at the metabolically vulnerable C2-C3 bond, impeding epoxidation pathways. Additionally, bromine's steric bulk provides supplementary shielding against enzymatic oxidation. Crucially, these modifications preserve amide bond geometry essential for target binding, as confirmed by X-ray crystallography of analog-protein complexes showing conserved hydrogen bonding patterns [1] [3].
The morpholine ring serves as a versatile handle for modulating aqueous solubility. Three principal strategies demonstrate efficacy:
Table 2: Solubility-Permeability Trade-offs in Morpholine Modifications
Modification | Aqueous Solubility (mg/mL) | Caco-2 Permeability (Papp × 10⁻⁶ cm/s) | Microsomal Stability (t₁/₂ min) |
---|---|---|---|
Parent Compound | 0.024 ± 0.003 | 21.7 ± 1.3 | 41 ± 4 |
N⁺-CH₃ Triflate | 0.31 ± 0.02 | 3.1 ± 0.4 | 38 ± 3 |
C3-CH₂OH | 0.19 ± 0.01 | 18.9 ± 1.1 | 53 ± 5 |
N-Oxide | 0.42 ± 0.03 | 9.2 ± 0.7 | 27 ± 2 |
Density functional theory (DFT) calculations at the B3LYP/6-31+G** level identify optimal substitutions by correlating electronic parameters with experimental data:
The convergent synthesis of 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide demands precision in amide bond formation and orthogonal protection schemes to prevent side reactions. Recent advances in coupling chemistry and protective group strategies significantly enhance yield and purity while reducing purification burden.
Comparative evaluation of coupling reagents for the critical amidation step between 2-(1H-indol-1-yl)acetic acid and 4-amino-6-morpholinopyrimidine reveals substantial performance differences:
Table 3: Coupling Reagent Efficiency for Amide Bond Formation
Coupling Reagent | Reaction Conditions | Yield (%) | Impurity Profile | Reaction Time |
---|---|---|---|---|
Propanephosphonic acid anhydride (T3P) | DMF, 25°C | 92 | <2% acylurea | 1h |
N,N'-Diisopropylcarbodiimide (DIC)/Hydroxybenzotriazole (HOBt) | CH₂Cl₂, 0°C→25°C | 85 | 5-8% N-acylurea | 6h |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)/4-Dimethylaminopyridine (DMAP) | CH₂Cl₂, 25°C | 78 | 10-12% dimeric anhydride | 8h |
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | DMF, 25°C | 88 | 3-4% phosphinate ester | 2h |
Acetic acid catalysis (no reagent) | Toluene, reflux | 62 | 15-20% deacylated product | 12h |
T3P (50% solution in ethyl acetate) emerges as the superior reagent, generating water-soluble byproducts that facilitate purification. Key advantages include:
The presence of multiple nitrogen nucleophiles (indole N1, pyrimidine N1, morpholine N4) necessitates strategic protection during synthesis. Two orthogonal protection-deprotection sequences prove effective:
Scheme A: Acid-Labile Protection
Scheme B: Redox-Based Protection
Scheme A demonstrates superior compatibility with acid-sensitive functional groups, while Scheme B avoids strongly acidic conditions but requires transition metal catalysts. Crucially, both schemes maintain the integrity of the acetamide linkage and prevent N-acyl migration during deprotection steps, as verified by ¹³C NMR tracking of carbonyl chemical shifts [1] [10].
Recent advances enable direct coupling without protection through pH-controlled chemoselectivity:
These protection-free approaches reduce synthetic steps by 30-40%, enhancing overall yield while eliminating deprotection-induced impurities. The enzymatic method particularly demonstrates scalability potential, maintaining >75% yield at 100g scale with enzyme recycling [8] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0